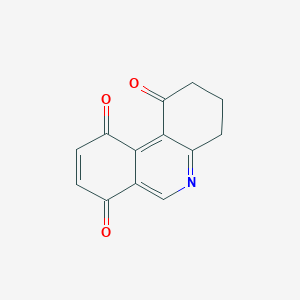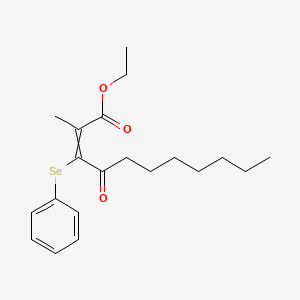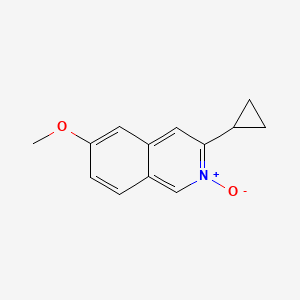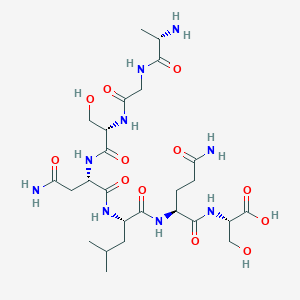
3,4-Dihydrophenanthridine-1,7,10(2H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydrophenanthridine-1,7,10(2H)-trione is an organic compound that belongs to the class of phenanthridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3,4-Dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dihydrophenanthridine-1,7,10(2H)-trione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.
相似化合物的比较
Similar Compounds
Phenanthridine: A parent compound with similar structural features.
Acridine: Another heterocyclic compound with comparable biological activities.
Quinoline: Known for its diverse applications in medicinal chemistry.
Uniqueness
3,4-Dihydrophenanthridine-1,7,10(2H)-trione is unique due to its specific structural features and potential biological activities. Its trione functionality and dihydrophenanthridine core distinguish it from other similar compounds.
属性
CAS 编号 |
918437-45-3 |
|---|---|
分子式 |
C13H9NO3 |
分子量 |
227.21 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-phenanthridine-1,7,10-trione |
InChI |
InChI=1S/C13H9NO3/c15-9-4-5-11(17)12-7(9)6-14-8-2-1-3-10(16)13(8)12/h4-6H,1-3H2 |
InChI 键 |
ZSWBBXXLIWPMJS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC=C3C(=O)C=CC(=O)C3=C2C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)



![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
